

A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ginsenoside F5*

Cat. No.: *B3028342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to **Ginsenoside F5**, a rare triterpenoid saponin of significant interest in pharmacological research.

Introduction

Ginsenoside F5 is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of *Panax ginseng* C. A. Mey.^{[1][2]} As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, **Ginsenoside F5** has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells^{[3][4]}. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.

Chemical Structure and Physicochemical Properties

Ginsenoside F5 is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an α -L-arabinofuranosyl unit attached to a β -D-glucopyranoside.

The formal chemical nomenclature for **Ginsenoside F5** is $(3\beta,6\alpha,12\beta)$ -3,6,12-Trihydroxydammar-24-en-20-yl 6-O- α -L-arabinofuranosyl- β -D-glucopyranoside^{[5][6]}. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.

Table 1: Physicochemical Properties of **Ginsenoside F5**

Property	Value	Reference
IUPAC Name	$(2R,3S,4S,5R,6S)$ -2- [($2S,3S,4S,5R$)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[($2S$)-6-methyl- 2- [($3S,5R,6S,8R,9R,10R,12R,13$ R,14R,17S)-3,6,12-trihydroxy- 4,4,8,10,14-pentamethyl- 2,3,5,6,7,9,11,12,13,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-17- yl]hept-5-en-2-yl]oxyoxane- 3,4,5-triol	[7]
CAS Number	189513-26-6	[1] [3] [8]
Molecular Formula	$C_{41}H_{70}O_{13}$	[4] [8] [9]
Molecular Weight	770.99 g/mol	[4] [8]
Compound Type	Triterpenoid Saponin	[1]
Source	Panax ginseng C. A. Mey.	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Ginsenoside F5** has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, **Ginsenoside F5** is typically detected as a formate adduct $[M+HCOO]^-$.

Table 2: High-Resolution Mass Spectrometry Data for **Ginsenoside F5**

Parameter	Observed Value	Reference
Calculated Mass	770.4816	[10]
Observed m/z	770.4809	[10]
Adduct Ion (Negative Mode)	$[M+HCOO]^-$	[10]
Observed Adduct m/z	815.4791	[10]
Mass Accuracy (ppm)	0.9	[10]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d₅.

Table 3: ¹³C-NMR Chemical Shift Assignments for **Ginsenoside F5** (in C₅D₅N)

Carbon No.	Chemical Shift (δ , ppm)	Carbon No.	Chemical Shift (δ , ppm)	
Aglycone		Glucosyl (Glc)		
1	39.3	1'	106.1	
2	28.3	2'	75.6	
3	78.4	3'	78.3	
4	40.0	4'	71.8	
5	61.9	5'	77.9	
6	77.9	6'	68.8	
7	48.0	Arabinofuranosyl (Ara(f))		
8	41.2	1"	110.1	
9	51.6	2"	83.5	
10	37.5	3"	78.6	
11	31.8	4"	86.0	
12	71.1	5"	62.9	
13	49.5			
14	51.7			
15	31.3			
16	26.8			
17	51.8			
18	17.0			
19	17.6			
20	73.5			
21	22.7			

22	36.1
23	23.3
24	126.1
25	131.6
26	25.9
27	17.8
28	29.3
29	16.5
30	17.6

Reference:[11]

Experimental Protocols

Isolation and Purification of Ginsenoside F5

The following protocol details the methodology for isolating and purifying **Ginsenoside F5** from the crude extracts of flower buds of Panax ginseng (CEFBPG), as described by Li et al. (2016). [11]

Objective: To separate and purify **Ginsenoside F5** and its isomer F3 from a complex plant extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Scale Separation:

- Instrumentation: Agilent 1260 series HPLC system.
- Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 µm).
- Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 203 nm.
- Run Time: 40 minutes.

Semi-Preparative Scale Purification:

- Instrumentation: A semi-preparative HPLC system.
- Column: Daisogel C-18 column (20 mm × 250 mm, 10 μ m).
- Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.
- Flow Rate: 10 mL/min.
- Sample Loading: 20–30 mg of pre-fractionated extract.
- Outcome: Yields **Ginsenoside F5** with a purity exceeding 96%.

Structure Verification: The purified fractions are subjected to HRESIMS and NMR (^1H , ^{13}C) analysis to confirm the structure and purity.

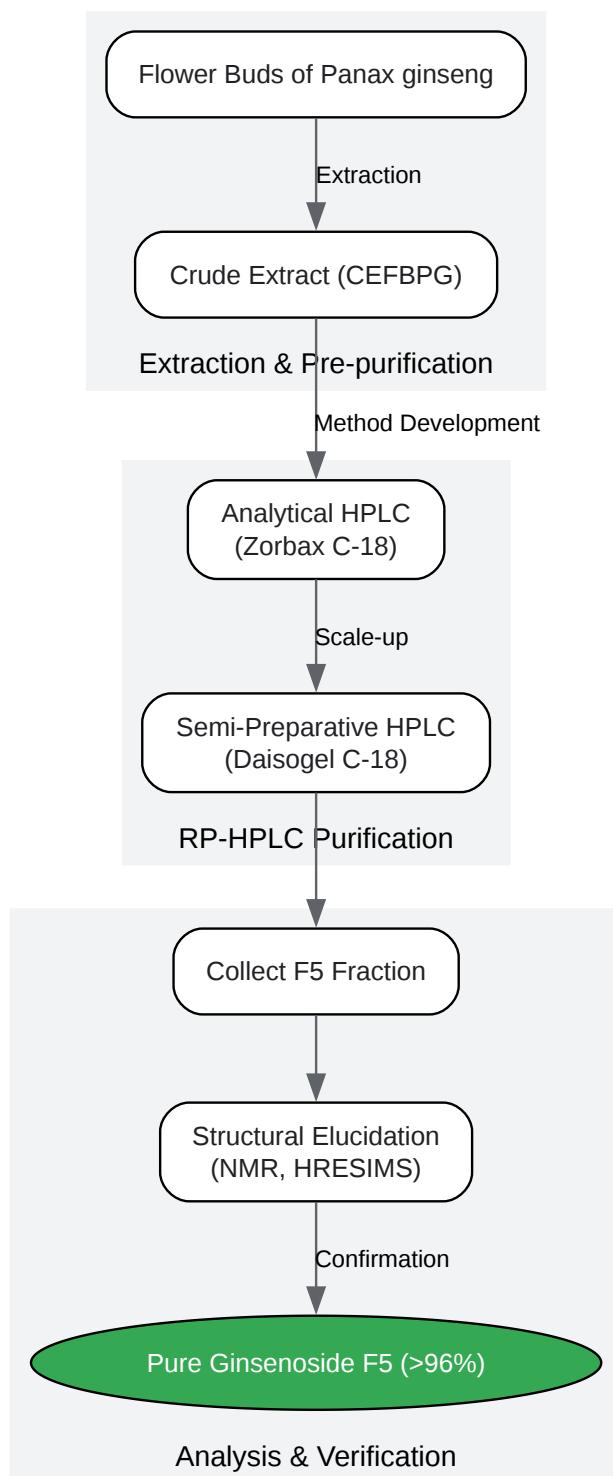


Figure 1. Experimental Workflow for Ginsenoside F5 Isolation

[Click to download full resolution via product page](#)

Caption: Figure 1. Experimental Workflow for **Ginsenoside F5** Isolation.

Biological Activity and Signaling Pathway

Ginsenoside F5 has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.^{[3][4][8]} While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.

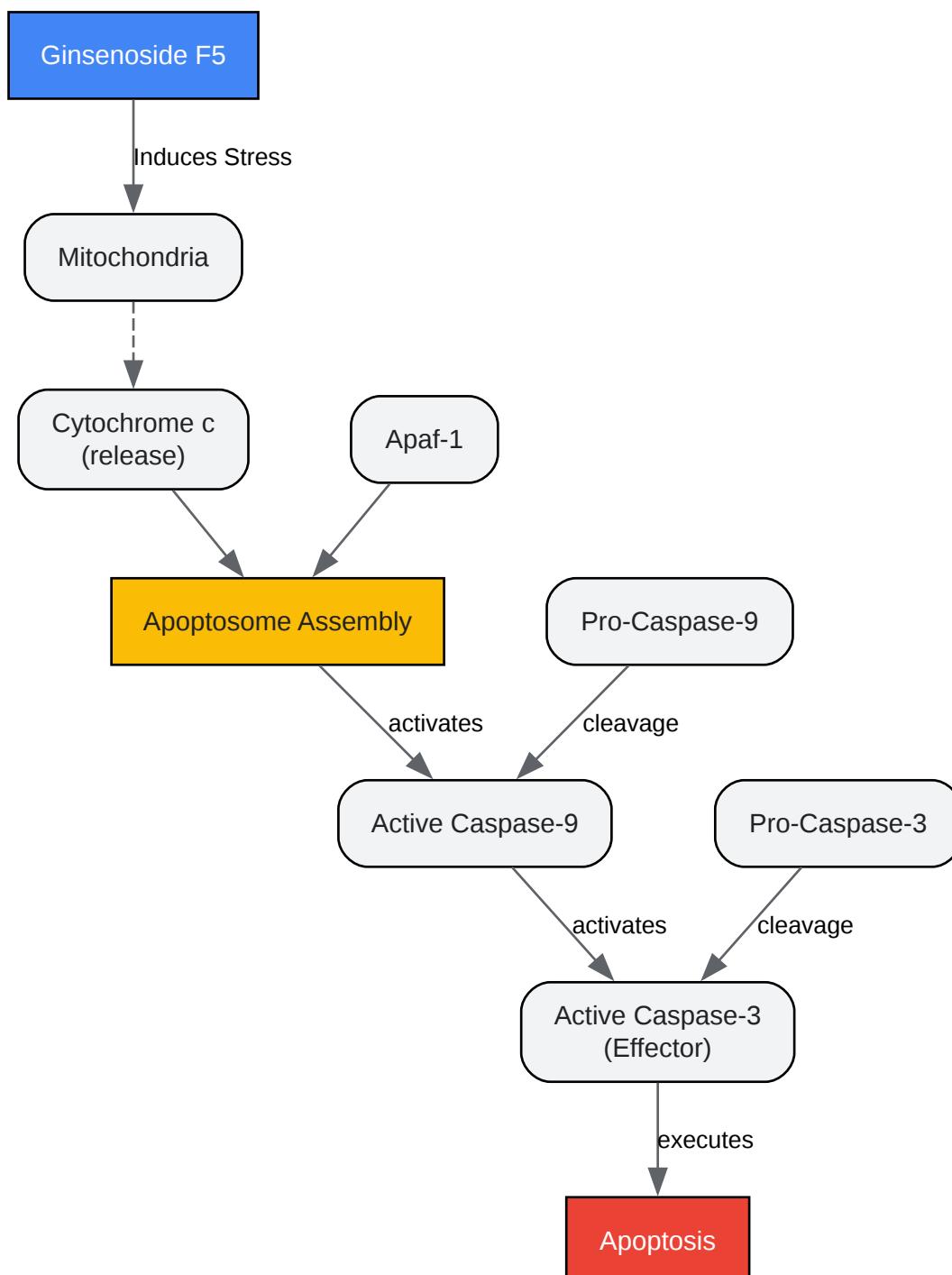


Figure 2. Generalized Intrinsic Apoptosis Pathway

[Click to download full resolution via product page](#)

Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ginsenoside F5 | CAS:189513-26-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ginsenoside F5 CAS#: 189513-26-6 [amp.chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Compound: GINSENOside F5 (CHEMBL583152) - ChEMBL [ebi.ac.uk]
- 10. Mass Spectrometry Based Profiling and Imaging of Various Ginsenosides from Panax ginseng Roots at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Purification and Quantification of Ginsenoside F5 and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028342#what-is-the-chemical-structure-of-ginsenoside-f5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com